molecular formula C15H14F3N3O4S B5170882 4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide

Cat. No.: B5170882
M. Wt: 389.4 g/mol
InChI Key: FPQGCVOHIFLPDO-UHFFFAOYSA-N
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Description

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide is a complex organic compound that features a nitro group, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a reaction with ethylene oxide to form the ethylamine derivative. Finally, the sulfonamide group is introduced through a reaction with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Various oxidized derivatives of the original compound.

Scientific Research Applications

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its nitro and sulfonamide groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 2-Nitro-4-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

4-[2-[2-Nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S/c16-15(17,18)11-3-6-13(14(9-11)21(22)23)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9,20H,7-8H2,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQGCVOHIFLPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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